molecular formula C16H19NO B11867513 1-(Quinolin-2-ylmethyl)cyclohexanol CAS No. 132148-33-5

1-(Quinolin-2-ylmethyl)cyclohexanol

Cat. No.: B11867513
CAS No.: 132148-33-5
M. Wt: 241.33 g/mol
InChI Key: OLQALGSYDMMYMR-UHFFFAOYSA-N
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Description

1-(Quinolin-2-ylmethyl)cyclohexanol is an organic compound that features a quinoline moiety attached to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)cyclohexanol typically involves the reaction of quinoline derivatives with cyclohexanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between quinoline and cyclohexanol. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives, which can then be further reacted with cyclohexanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-ylmethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, chromic acid.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Halogens, sulfonates.

Major Products:

    Oxidation: Quinoline ketones.

    Reduction: Saturated quinoline derivatives.

    Substitution: Halogenated or sulfonated cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-ylmethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The quinoline moiety is known to inhibit certain enzymes, which can be leveraged in drug development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the quinoline and cyclohexanol moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

132148-33-5

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

1-(quinolin-2-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C16H19NO/c18-16(10-4-1-5-11-16)12-14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,18H,1,4-5,10-12H2

InChI Key

OLQALGSYDMMYMR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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